Cas no 103750-03-4 (Mal-C2-NHS ester)

Mal-C2-NHS ester 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrrole-1-pentanoicacid, 2,5-dihydro-2,5-dioxo-, 2,5-dioxo-1-pyrrolidinyl ester
- 2,5-dioxopyrrolidin-1-yl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoate
- 5-Maleimidovalericacid-NHS
- 5-Maleimidopentanoic acid-NHS ester
- 2,5-dioxopyrrolidin-1-yl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)
- Mal-C2-NHS ester
- 2,5-Dioxo-1-pyrrolidinyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-pentanoate
- 5-Maleimido-pentanoic NHS ester
- MFCD01318603
- CS-0105016
- FT-0604084
- DTXSID401153195
- 5-Maleimidovaleric?acid-NHS
- EN300-103448
- BP-24360
- C13H14N2O6
- 5-Maleimidovaleric acid-NHS
- LCZC1197
- HY-126502
- Z1343801315
- (2,5-dioxopyrrolidin-1-yl) 5-(2,5-dioxopyrrol-1-yl)pentanoate
- 5-Maleimidovaleric Acid NHS
- SCHEMBL18918259
- F82466
- A1875
- 103750-03-4
- AKOS015909543
- AS-73313
- PD125947
-
- MDL: MFCD01318603
- インチ: InChI=1S/C13H14N2O6/c16-9-4-5-10(17)14(9)8-2-1-3-13(20)21-15-11(18)6-7-12(15)19/h4-5H,1-3,6-8H2
- InChIKey: ULZJAHZPCLFGHQ-UHFFFAOYSA-N
- ほほえんだ: O=C(ON1C(CCC1=O)=O)CCCCN2C(C=CC2=O)=O
計算された属性
- せいみつぶんしりょう: 294.08500
- どういたいしつりょう: 294.08518617g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 21
- 回転可能化学結合数: 7
- 複雑さ: 505
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.9
- トポロジー分子極性表面積: 101Ų
じっけんとくせい
- PSA: 101.06000
- LogP: -0.43530
Mal-C2-NHS ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | AS-73313-100MG |
2,5-dioxopyrrolidin-1-yl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoate |
103750-03-4 | >97% | 100mg |
£386.85 | 2025-02-08 | |
abcr | AB402263-100 mg |
2,5-Dioxopyrrolidin-1-yl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoate; . |
103750-03-4 | 100mg |
€223.10 | 2023-04-25 | ||
Enamine | EN300-103448-0.1g |
2,5-dioxopyrrolidin-1-yl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoate |
103750-03-4 | 95% | 0.1g |
$156.0 | 2023-10-28 | |
abcr | AB402263-250 mg |
2,5-Dioxopyrrolidin-1-yl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoate; . |
103750-03-4 | 250mg |
€382.00 | 2023-04-25 | ||
eNovation Chemicals LLC | D769210-1g |
5-Maleimidovalericacid-NHS |
103750-03-4 | 97% | 1g |
$100 | 2024-06-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN4987-1G |
2,5-dioxopyrrolidin-1-yl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoate |
103750-03-4 | 95% | 1g |
¥ 2,461.00 | 2023-03-20 | |
Enamine | EN300-103448-0.05g |
2,5-dioxopyrrolidin-1-yl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoate |
103750-03-4 | 95% | 0.05g |
$105.0 | 2023-10-28 | |
eNovation Chemicals LLC | D769210-100mg |
5-Maleimidovalericacid-NHS |
103750-03-4 | 97% | 100mg |
$420 | 2023-09-04 | |
MedChemExpress | HY-126502-250mg |
Mal-C2-NHS ester |
103750-03-4 | 99.30% | 250mg |
¥1800 | 2024-04-21 | |
Aaron | AR003GPS-25g |
5-Maleimidovalericacid-NHS |
103750-03-4 | 97% | 25g |
$873.00 | 2025-01-22 |
Mal-C2-NHS ester 関連文献
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
Mal-C2-NHS esterに関する追加情報
Recent Advances in the Application of Mal-C2-NHS Ester (CAS: 103750-03-4) in Chemical Biology and Biomedical Research
Mal-C2-NHS ester (CAS: 103750-03-4), a heterobifunctional crosslinker, has gained significant attention in recent years due to its versatile applications in chemical biology, bioconjugation, and drug delivery systems. This reagent features a maleimide group that reacts with thiols (e.g., cysteine residues) and an NHS ester moiety that targets primary amines (e.g., lysine residues or N-termini of proteins). The unique dual reactivity of Mal-C2-NHS ester enables precise and stable conjugation between biomolecules, making it a critical tool for antibody-drug conjugates (ADCs), protein labeling, and surface functionalization.
Recent studies have highlighted the role of Mal-C2-NHS ester in the development of next-generation ADCs. A 2023 study published in Bioconjugate Chemistry demonstrated its utility in site-specific conjugation of cytotoxic payloads to monoclonal antibodies, improving therapeutic efficacy while minimizing off-target effects. The researchers utilized the reagent’s maleimide-thiol chemistry to achieve controlled drug-to-antibody ratios (DARs), a key challenge in ADC optimization. Notably, the stability of the resulting conjugates was enhanced by the introduction of a short C2 spacer, reducing premature payload release in circulation.
In the field of nanotechnology, Mal-C2-NHS ester has been employed to functionalize nanoparticles for targeted drug delivery. A 2024 ACS Nano publication reported its use in coupling tumor-homing peptides to polymeric nanoparticles, enabling precise delivery of chemotherapeutics to cancer cells. The NHS ester group facilitated covalent attachment to amine-modified nanoparticle surfaces, while the maleimide group allowed subsequent conjugation of thiol-containing targeting ligands. This approach significantly improved tumor accumulation in preclinical models, underscoring the reagent’s potential in precision medicine.
Beyond therapeutic applications, Mal-C2-NHS ester has also been instrumental in proteomics research. A recent Nature Methods paper (2023) described its role in crosslinking mass spectrometry (XL-MS), where it helped map protein-protein interactions with high resolution. The reagent’s short spacer arm (C2) minimized distance constraints, enabling the identification of transient or weak interactions that were previously undetectable. This advancement has opened new avenues for studying complex cellular pathways and disease mechanisms.
Despite its widespread use, challenges remain in optimizing reaction conditions for Mal-C2-NHS ester. A 2024 review in Organic & Biomolecular Chemistry discussed strategies to mitigate hydrolysis of the NHS ester group and maleimide ring-opening reactions, which can affect conjugation efficiency. Innovations such as pH-controlled reactions and the use of stabilizing additives have shown promise in overcoming these limitations, further expanding the reagent’s utility.
In conclusion, Mal-C2-NHS ester (CAS: 103750-03-4) continues to be a cornerstone reagent in chemical biology and biomedical research. Its dual reactivity, combined with recent methodological improvements, has enabled breakthroughs in ADC development, nanomedicine, and structural proteomics. Future research is expected to explore its applications in emerging areas such as theranostics and extracellular vesicle engineering, solidifying its role as a transformative tool in life sciences.
103750-03-4 (Mal-C2-NHS ester) 関連製品
- 125559-00-4(N-Succinimidyl 6-4-(Maleimidomethyl)cyclohexylcarboxamido Caproate)
- 1804463-25-9(4-Bromo-6-(difluoromethyl)-2-methoxypyridine-3-carbonyl chloride)
- 463336-87-0(2-Bromo-6-isopropoxypyridine)
- 165317-79-3(4-(4-Chlorophenyl)-3-cyclohexene-1-carboxylic Acid)
- 60531-36-4(4-(2-Aminoethyl)benzoic acid hydrochloride)
- 1708250-34-3(5-Nitro-2-(2-trifluoromethyl-phenyl)-2H-[1,2,3]triazole-4-carboxylic acid)
- 1806894-78-9(4-(Aminomethyl)-5-chloro-3-(difluoromethyl)-2-nitropyridine)
- 1856328-98-7(1-(Quinolin-4-yl)cyclopropane-1-carbonitrile)
- 125568-71-0(Methyl 2,4-difluoro-5-nitrobenzoate)
- 41547-29-9(oct-5-enal)

